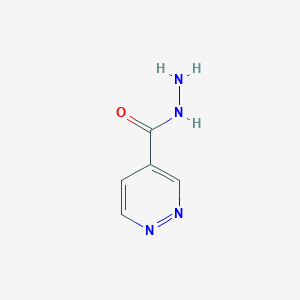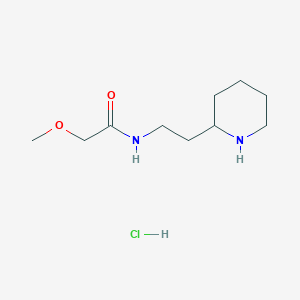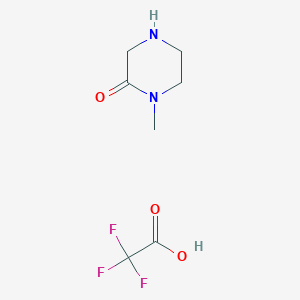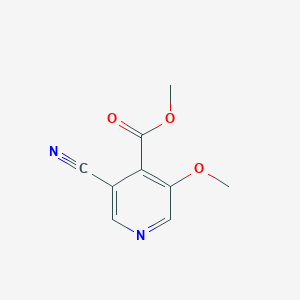
Pyridazine-4-carbohydrazide
Overview
Description
Pyridazine is an aromatic, heterocyclic, organic compound with the molecular formula C4H4N2 . It contains a six-membered ring with two adjacent nitrogen atoms . Pyridazine-4-carbohydrazide is a derivative of Pyridazine .
Synthesis Analysis
Pyridazine and its related compounds have been synthesized under mild conditions from easily accessible starting materials like benzilmonohydrazone, p,p’-dichlorobenzilmono-hydrazone, diethyl malonate, and ethyl phenylacetate . All the synthesized compounds were fully characterized and some of them displayed good insecticide activities .Molecular Structure Analysis
The pyridazine ring is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .Chemical Reactions Analysis
Pyridazine is highly reactive towards displacements by nucleophilic species . Sequential nucleophilic aromatic substitution reactions of pyridazine and various polysubstituted pyridazine systems have been synthesized .Physical And Chemical Properties Analysis
The pyridazine ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity . These properties contribute to unique applications in molecular recognition while the inherent polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development .Scientific Research Applications
Synthesis and Antibacterial Activity
- Study 1: A study by Al-Kamali et al. (2014) synthesized new thieno[2,3-c]pyridazine derivatives using Pyridazine-4-carbohydrazide as a starting material. The novel compounds showed significant antibacterial activities, highlighting the potential of Pyridazine-4-carbohydrazide in developing new antimicrobial agents (Al-Kamali et al., 2014).
Antifungal and Herbicidal Applications
- Study 2: Göktaş et al. (2014) synthesized new imidazo[1,2-a]pyridine derivatives from Pyridazine-4-carbohydrazide, evaluating their antifungal activities against various fungal strains. This study demonstrates its application in antifungal research (Göktaş et al., 2014).
- Study 3: Xu et al. (2008) explored novel pyridazine derivatives with herbicidal activities, starting from a related compound, 4-(3-Trifluoromethylphenyl)pyridazine. This research indicates its potential use in agricultural chemistry (Xu et al., 2008).
Synthesis of Diverse Heterocycles
- Study 4: El-Dean and Radwan (2008) synthesized new imidazo[3″,4″:1′,2′] pyrimido[4′,5′:4,5]thieno[2,3-c]pyridazines, indicating the versatility of Pyridazine-4-carbohydrazide in creating various heterocyclic compounds (El-Dean & Radwan, 2008).
Molecular Docking and Enzyme Inhibition
- Study 5: Taslimi et al. (2019) reported on pyrazole[3,4-d]pyridazine derivatives, exploring their role as inhibitors of carbonic anhydrase and acetylcholinesterase enzymes. This study opens avenues for Pyridazine-4-carbohydrazide derivatives in pharmacological applications (Taslimi et al., 2019).
Electrochemical Behavior
- Study 6: Abdelghani et al. (2012) focused on the synthesis and electrochemical behavior of new Pyridazine derivatives. They analyzed the antimicrobial activity of these derivatives, showcasing its application in electrochemical studies (Abdelghani et al., 2012).
Corrosion Inhibition
- Study 7: Bouklah et al. (2004) examined new pyridazine compounds for their efficiency in inhibiting the corrosion of steel, demonstrating its application in materials science and corrosion research (Bouklah et al., 2004).
Mechanism of Action
Target of Action
Pyridazine-4-carbohydrazide, like other pyridazinone derivatives, has been found to exhibit a wide range of pharmacological activities Pyridazinone derivatives have been reported to possess antimicrobial, antitubercular, analgesic, anti-inflammatory, antidiabetic, antihypertensive, antiplatelet, anticancer, antifungal, and many other properties . These diverse activities suggest that Pyridazine-4-carbohydrazide may interact with multiple targets in the body.
Mode of Action
It’s known that pyridazinone derivatives can inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that Pyridazine-4-carbohydrazide might interact with its targets, leading to changes in cellular processes such as signal transduction, enzyme activity, or gene expression.
Biochemical Pathways
These could include pathways related to inflammation, pain perception, blood clotting, cell growth and proliferation, and microbial growth .
Pharmacokinetics
The physicochemical properties of pyridazinone derivatives, characterized by weak basicity, a high dipole moment, and robust dual hydrogen-bonding capacity, may influence their bioavailability and pharmacokinetic behavior .
Result of Action
Based on the known activities of pyridazinone derivatives, it can be inferred that the compound may exert anti-inflammatory, analgesic, antihypertensive, antiplatelet, anticancer, antifungal, and antimicrobial effects . These effects would result from the compound’s interactions with its targets and its influence on various biochemical pathways.
Action Environment
For instance, pyridazinone derivatives have been found to inhibit corrosion of mild steel in acidic solution , suggesting that the compound’s action might be influenced by the acidity of the environment.
Safety and Hazards
Future Directions
Pyridazine and its derivatives have been found to exhibit a wide range of pharmacological activities . A large number of research articles and patents have described them, and several drugs based on its nucleus have come into light . This suggests that Pyridazine-4-carbohydrazide and its derivatives could have potential future applications in medicinal chemistry and agriculture .
properties
IUPAC Name |
pyridazine-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O/c6-9-5(10)4-1-2-7-8-3-4/h1-3H,6H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXCEDUUIKXNOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC=C1C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90665546 | |
| Record name | Pyridazine-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90665546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridazine-4-carbohydrazide | |
CAS RN |
56932-26-4 | |
| Record name | Pyridazine-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90665546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridinetrihydrochloride](/img/structure/B1390096.png)

![Methyl-(6-methyl-2-piperidin-3-yl-5,6,7,8-tetra-hydro-pyrido[4,3-d]pyrimidin-4-yl)-amine diHCl](/img/structure/B1390098.png)
![Potassium 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B1390099.png)
![[(3R,4S)-3-methylpyrrolidine-3,4-diyl]dimethanol hydrochloride](/img/structure/B1390101.png)
![3-[(3-Fluorobenzyl)oxy]azetidine hydrochloride](/img/structure/B1390102.png)
![[(3-Isobutyl-1,2,4-oxadiazol-5-yl)methyl]-methylamine hydrochloride](/img/structure/B1390103.png)


![4-(5-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride](/img/structure/B1390106.png)
![4-[(E)-2-(3-fluorophenyl)vinyl]pyridine hydrochloride](/img/structure/B1390111.png)
![(2-{1-[(4-Fluorophenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride](/img/structure/B1390114.png)
![N-(2-(Trimethylsilyl)furo[3,2-b]pyridin-7-yl)-pivalamide](/img/structure/B1390117.png)
